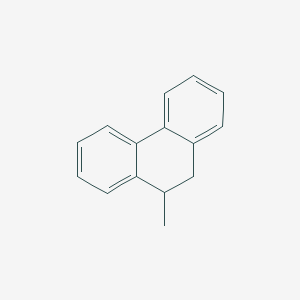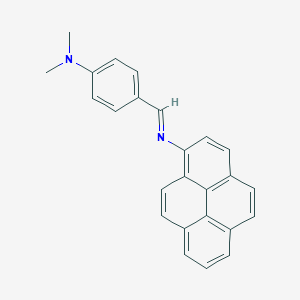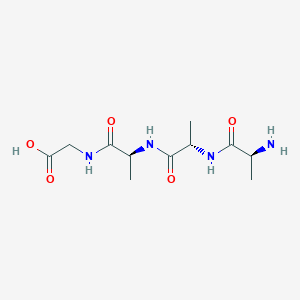
L-Alanyl-L-alanyl-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-L-alanylglycine is a tripeptide composed of three L-alanine units and one glycine unit joined by peptide linkages . This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support . The process involves:
Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be achieved using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Immobilized enzyme systems, such as those using Escherichia coli expressing amino acid ester acyltransferase, have also been explored for continuous production .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their modified derivatives .
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycine involves its interaction with cellular pathways and molecular targets. As a peptide, it can be hydrolyzed into its constituent amino acids, which then participate in various metabolic processes. The specific pathways and targets depend on the biological context in which the peptide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-alanylglycine: A tripeptide with two L-alanine units and one glycine unit.
L-Alanyl-L-glutamine: A dipeptide consisting of L-alanine and L-glutamine, used in dietary supplements and parenteral nutrition.
Glycyl-L-alanine: Another dipeptide with glycine and L-alanine units.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of three L-alanine units and one glycine unit, which imparts distinct physicochemical properties and biological activities compared to other peptides .
Eigenschaften
CAS-Nummer |
45242-80-6 |
|---|---|
Molekularformel |
C11H20N4O5 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(18)14-7(3)11(20)15-6(2)10(19)13-4-8(16)17/h5-7H,4,12H2,1-3H3,(H,13,19)(H,14,18)(H,15,20)(H,16,17)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
AWBQFZIACIILDY-ACZMJKKPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


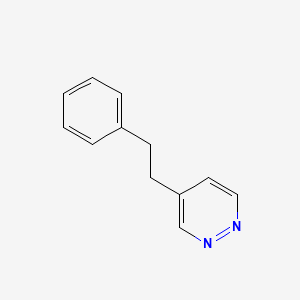

![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
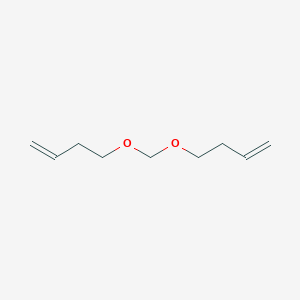

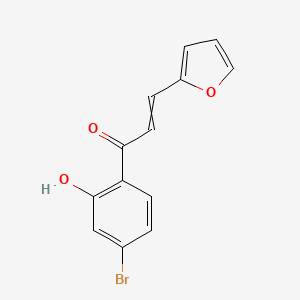
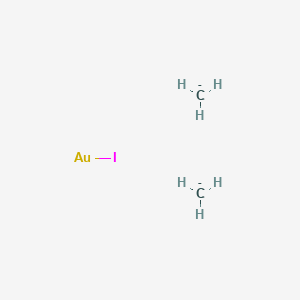
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
